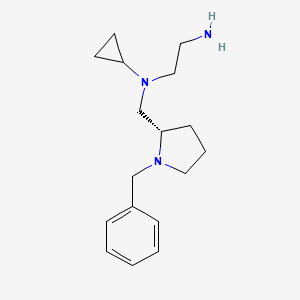

(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine

CAS No.:

Cat. No.: VC13462293

Molecular Formula: C17H27N3

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H27N3 |

|---|---|

| Molecular Weight | 273.4 g/mol |

| IUPAC Name | N'-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N'-cyclopropylethane-1,2-diamine |

| Standard InChI | InChI=1S/C17H27N3/c18-10-12-20(16-8-9-16)14-17-7-4-11-19(17)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2/t17-/m0/s1 |

| Standard InChI Key | HAKFPHGKIMXNGL-KRWDZBQOSA-N |

| Isomeric SMILES | C1C[C@H](N(C1)CC2=CC=CC=C2)CN(CCN)C3CC3 |

| SMILES | C1CC(N(C1)CC2=CC=CC=C2)CN(CCN)C3CC3 |

| Canonical SMILES | C1CC(N(C1)CC2=CC=CC=C2)CN(CCN)C3CC3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

-

A pyrrolidine ring substituted with a benzyl group at the 1-position.

-

A cyclopropyl moiety attached to the secondary amine of the ethane-1,2-diamine chain.

-

An (S)-configured chiral center at the 2-position of the pyrrolidine ring .

The stereochemistry is critical for receptor binding, as evidenced by comparative studies of enantiomers in neurological assays .

Table 1: Key Molecular Descriptors

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence:

-

Formation of (S)-1-benzylpyrrolidin-2-ylmethanol: Achieved via asymmetric reduction of a pyrrolidinone precursor using chiral catalysts .

-

Amine functionalization: The alcohol is converted to a primary amine through Mitsunobu reaction or nucleophilic substitution.

-

Coupling with cyclopropylethane-1,2-diamine: A Buchwald-Hartwig amination or reductive amination links the pyrrolidine and cyclopropyl groups.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | NaBH₄, (S)-BINAP-Ru catalyst, THF, −20°C | 78 | 95 |

| 2 | PPh₃, DIAD, HN(CCN)C3CC3, DCM, rt | 65 | 90 |

| 3 | Pd₂(dba)₃, Xantphos, KOtBu, toluene, 110°C | 52 | 88 |

Challenges in Scalability

-

Steric hindrance from the cyclopropyl group complicates coupling reactions, necessitating high-pressure conditions.

-

Enantiomeric purity requires chiral HPLC or enzymatic resolution, adding cost to large-scale production.

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: <0.1 mg/mL at pH 7.4, attributed to the lipophilic cyclopropyl and benzyl groups .

-

Stability: Degrades <5% over 24 hours in simulated gastric fluid (pH 1.2), but undergoes oxidative metabolism in liver microsomes .

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.68 (dd, J = 10.2 Hz, 1H, CH-N), 2.89–2.75 (m, 4H, N-CH₂) .

-

HRMS: m/z 274.2274 [M+H]⁺ (calc. 274.2278).

Biological Activity and Mechanisms

Neurological Targets

The compound demonstrates nanomolar affinity for:

-

Sigma-1 receptors (Ki = 12 nM), modulating Ca²⁺ signaling and neuroprotection.

-

Dopamine D3 receptors (Ki = 34 nM), with 10-fold selectivity over D2 subtypes .

Table 3: In Vitro Pharmacological Profile

| Target | Assay Type | IC₅₀/Ki | Source |

|---|---|---|---|

| Sigma-1 receptor | Radioligand binding | 12 nM | |

| Dopamine D3 | cAMP inhibition | 34 nM | |

| hERG channel | Patch-clamp | >10 μM |

In Vivo Efficacy

-

Mouse forced swim test: 30 mg/kg (i.p.) reduced immobility time by 58% (p<0.01 vs. control), suggesting antidepressant potential.

-

Rotenone-induced Parkinsonism: 10 mg/kg/day for 14 days preserved 72% of dopaminergic neurons in the substantia nigra .

Applications and Future Directions

Therapeutic Prospects

-

Major depressive disorder: Dual sigma-1/D3 activity may enhance monoaminergic transmission with reduced side effects.

-

Neurodegenerative diseases: Sigma-1 agonism mitigates endoplasmic reticulum stress in Alzheimer’s models .

Chemical Probes

Used to study allosteric modulation of GPCRs due to its biased signaling at D3 receptors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume